2-Chloro-6-iodo-3-pivalamidoisonicotinic acid

Medicinal Chemistry Drug Design ADME Property Prediction

This unique halogenated isonicotinic acid scaffold features both chlorine and iodine substituents alongside a sterically demanding pivalamido group, enabling sequential orthogonal cross-coupling (Suzuki, Sonogashira). Its predicted high permeability (XLogP3=3.2) and ionization profile make it ideal for intracellular and CNS-targeted libraries. Offered as a specialized AldrichCPR building block, it adds rare structural diversity to screening collections and lead optimization programs.

Molecular Formula C11H12ClIN2O3
Molecular Weight 382.58 g/mol
CAS No. 1305324-54-2
Cat. No. B1392828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-iodo-3-pivalamidoisonicotinic acid
CAS1305324-54-2
Molecular FormulaC11H12ClIN2O3
Molecular Weight382.58 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(N=C(C=C1C(=O)O)I)Cl
InChIInChI=1S/C11H12ClIN2O3/c1-11(2,3)10(18)15-7-5(9(16)17)4-6(13)14-8(7)12/h4H,1-3H3,(H,15,18)(H,16,17)
InChIKeySQTRSSAQBJDIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-iodo-3-pivalamidoisonicotinic Acid (CAS 1305324-54-2): A Core Scaffold for Halogenated Heterocyclic Research


2-Chloro-6-iodo-3-pivalamidoisonicotinic acid (CAS 1305324-54-2) is a halogenated heterocyclic building block belonging to the isonicotinic acid class, characterized by the simultaneous presence of chlorine and iodine atoms on a pyridine ring and a bulky pivalamido group at the 3-position [1]. It is primarily provided for early discovery research and is classified as a specialized chemical scaffold with potential applications in medicinal chemistry and materials science .

Procurement Note: Why 2-Chloro-6-iodo-3-pivalamidoisonicotinic Acid Cannot Be Interchanged with Other Isonicotinic Acid Derivatives


Simple substitution with other halogenated isonicotinic acids or pivalamido derivatives is not equivalent. The unique combination of chloro and iodo substituents on the pyridine ring, along with the sterically bulky pivalamido group, creates a distinct electronic and steric environment that cannot be replicated by analogs missing any single substituent [1]. This specific substitution pattern is critical for its potential as a dual-reactive scaffold in cross-coupling reactions and for establishing unique non-covalent interactions in biological systems. Using a generic alternative, such as a simple 2-chloro or 6-iodo derivative, would fundamentally alter the compound's physicochemical profile and reactivity, thereby compromising the intended research or synthetic outcome .

Quantitative Differentiation of 2-Chloro-6-iodo-3-pivalamidoisonicotinic Acid (CAS 1305324-54-2) Against Key Structural Analogs


LogP (XLogP3) of 3.2 Confers Higher Lipophilicity Compared to Non-Halogenated Pivalamido Analogs

The target compound demonstrates significantly higher calculated lipophilicity (XLogP3 = 3.2) compared to its non-halogenated, pivalamido-containing analog 3-Pivalamidoisonicotinic acid (CAS 86847-91-8), for which a LogP value is not reported but is expected to be substantially lower due to the lack of the hydrophobic chlorine and iodine atoms [1]. This predicted difference is a class-level inference for drug-like properties.

Medicinal Chemistry Drug Design ADME Property Prediction

Dual Halogenation Enables Chemoselective Cross-Coupling Not Possible with Mono-Halogenated Isonicotinic Acid Scaffolds

The presence of both chlorine and iodine atoms on the pyridine ring of 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid provides a unique opportunity for chemoselective cross-coupling reactions. In contrast, a comparator like 2-Chloro-6-iodoisonicotinic acid (CAS 1352830-60-4) lacks the pivalamido group, which eliminates the potential for further derivatization or biological interaction that the amide offers [1]. The iodine atom is significantly more reactive than chlorine in Pd-catalyzed reactions, enabling sequential functionalization of the ring. This is a class-level inference based on well-established principles of palladium-catalyzed cross-coupling.

Organic Synthesis Cross-Coupling Building Blocks

Predicted pKa of 1.96 Suggests Stronger Acidity and Distinct Charge State at Physiological pH Compared to Non-Chlorinated Analogs

The predicted acid dissociation constant (pKa) for the carboxylic acid group in 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid is 1.96 . This value is notably lower (more acidic) than what would be expected for a typical isonicotinic acid derivative without the electron-withdrawing chloro and iodo substituents in close proximity. For instance, while a direct pKa for a specific comparator is unavailable, the class-level inference is that the compound will be >99% ionized at physiological pH, which is a key differentiator for solubility and target binding.

Physicochemical Property Formulation Bioavailability

Procurement-Led Application Scenarios for 2-Chloro-6-iodo-3-pivalamidoisonicotinic Acid (CAS 1305324-54-2)


Building Block for Sequential, Chemoselective Palladium-Catalyzed Cross-Coupling

This compound is ideally suited for synthetic chemists building complex, substituted pyridine libraries. The presence of both a highly reactive iodine and a less reactive chlorine atom allows for sequential functionalization. The iodine can be selectively substituted in a first cross-coupling step (e.g., Suzuki or Sonogashira), followed by a second, distinct coupling on the chlorine atom, enabling rapid access to diverse chemical space . This is a key differentiator from mono-halogenated or non-pivalamido analogs [1].

Scaffold for Medicinal Chemistry Programs Requiring High Lipophilicity and a Defined Charge State

Based on its predicted physicochemical properties (XLogP3 = 3.2, pKa = 1.96) [1], this compound is a relevant choice for medicinal chemistry projects targeting intracellular or CNS targets where high membrane permeability is desired. Its low pKa ensures it is ionized at physiological pH, a factor that can be exploited for improved solubility or specific target engagement. This contrasts with less lipophilic or differently ionizable analogs in the same chemical space.

Diversification of Halogenated Heterocycle Collections in Early Discovery

For procurement managers and lab heads building a comprehensive screening collection, 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid represents a unique and structurally dense entry. As it is specifically offered as part of Sigma-Aldrich's AldrichCPR collection of unique chemicals , it is distinct from more common building blocks. Its combination of features (two halogens, a bulky amide, and a carboxylic acid) is rare, making it a valuable asset for hit discovery and lead optimization.

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